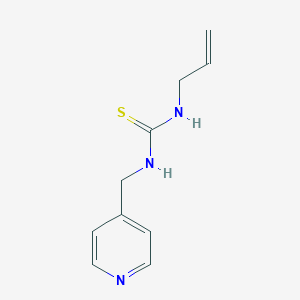

N-allyl-N'-(4-pyridinylmethyl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3S |

|---|---|

Molecular Weight |

207.3g/mol |

IUPAC Name |

1-prop-2-enyl-3-(pyridin-4-ylmethyl)thiourea |

InChI |

InChI=1S/C10H13N3S/c1-2-5-12-10(14)13-8-9-3-6-11-7-4-9/h2-4,6-7H,1,5,8H2,(H2,12,13,14) |

InChI Key |

RCKBXFMHKZITLS-UHFFFAOYSA-N |

SMILES |

C=CCNC(=S)NCC1=CC=NC=C1 |

Canonical SMILES |

C=CCNC(=S)NCC1=CC=NC=C1 |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N,N'-Disubstituted Thioureas

The formation of N,N'-disubstituted thioureas is most commonly achieved through the condensation reaction between an isothiocyanate and a primary or secondary amine. This method is widely regarded for its efficiency and the high purity of the resulting products.

Reaction of Isothiocyanates with Amines

The fundamental reaction for synthesizing N-allyl-N'-(4-pyridinylmethyl)thiourea involves the nucleophilic addition of an amine to the electrophilic carbon atom of an isothiocyanate.

Allyl isothiocyanate (AITC) serves as a pivotal precursor in the synthesis of this compound. bris.ac.ukwikipedia.org AITC is a naturally occurring organosulfur compound responsible for the pungent taste of mustard and wasabi. bris.ac.ukwikipedia.org Its commercial production is typically achieved through the reaction of allyl chloride with potassium thiocyanate. wikipedia.org The electrophilic carbon atom of the isothiocyanate group in AITC is susceptible to nucleophilic attack by amines, making it an ideal reactant for forming the thiourea (B124793) backbone. The reaction of isothiocyanates with amines is a form of "click" chemistry, often proceeding to high yields with minimal byproducts. nih.gov

The other key reactant is a pyridinylmethyl amine, specifically 4-(aminomethyl)pyridine (B121137). The primary amine group of this molecule acts as the nucleophile, attacking the isothiocyanate. The reaction between an isothiocyanate and a primary amine is a well-established method for creating unsymmetrical N,N'-disubstituted thioureas. nih.gov The nucleophilic addition of the amino group of 4-(aminomethyl)pyridine to the carbon of the isothiocyanate group of allyl isothiocyanate leads directly to the formation of this compound. The reaction of isothiocyanates with primary or secondary amines is a common and efficient method for synthesizing thiourea derivatives. nih.govnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yields and selectivity in the synthesis of this compound necessitates careful consideration and optimization of various reaction parameters, including the choice of solvent, reaction temperature, and the potential use of catalysts.

The choice of solvent can significantly influence the rate and outcome of thiourea synthesis. While the reaction between isothiocyanates and amines can be performed under solvent-free conditions, often leading to high yields, the use of a solvent is common to facilitate mixing and control reaction temperature. nih.gov

For the synthesis of N,N'-disubstituted thioureas, a range of solvents can be employed. Common choices include acetone, acetonitrile (B52724), and dimethylformamide (DMF). nih.govorganic-chemistry.org In some instances, reactions can even be performed in water, offering a more environmentally friendly approach. nih.gov The polarity and proticity of the solvent can affect the reaction rate. For example, polar solvents can help to stabilize charged intermediates that may form during the reaction. Mechanochemical synthesis, which involves grinding the reactants together, has also been shown to be a highly efficient, solvent-free method for producing N,N'-disubstituted thioureas in quantitative yields. nih.gov

Table 1: Solvent Effects on Thiourea Synthesis

| Solvent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acetone | Reflux | Good solubility for many reactants, easy to remove. nih.govmdpi.com | Can be flammable. |

| Acetonitrile | Room Temperature to Reflux | Good solvent for a wide range of compounds. nih.gov | Can be toxic. |

| Dimethylformamide (DMF) | Room Temperature to 100°C | High boiling point allows for higher reaction temperatures. nih.gov | Difficult to remove, potential for side reactions at high temperatures. |

| Water | 50-80°C | Environmentally friendly, inexpensive. nih.govorganic-chemistry.org | Reactants may have limited solubility. |

This table provides a general overview of solvent effects. Optimal conditions for the synthesis of this compound would require specific experimental determination.

Reaction temperature is a critical parameter in thiourea synthesis. While many reactions between isothiocyanates and amines proceed readily at room temperature, heating can be employed to accelerate the reaction rate. nih.gov However, excessively high temperatures can lead to the decomposition of products or the formation of unwanted side products. bibliotekanauki.pl A study on thiourea synthesis found that an optimal temperature existed to maximize yield, beyond which side reactions and product decomposition increased. bibliotekanauki.pl Microwave-assisted synthesis has also been utilized to drastically reduce reaction times from hours to minutes. researchgate.net

While the reaction between an isothiocyanate and an amine is often facile and does not require a catalyst, certain catalysts can be employed to enhance the reaction rate or to facilitate the reaction with less reactive substrates. For instance, cerium ammonium (B1175870) nitrate (B79036) has been used as a catalyst for the condensation of dithiocarbamates and amines to form thioureas. nih.gov In some synthetic routes to thioureas, particularly those not starting from isothiocyanates, catalysts play a more significant role. For example, thiourea itself can act as a bifunctional catalyst in certain organic transformations. libretexts.orgacs.org

Table 2: Summary of Key Reaction Parameters

| Parameter | General Range/Conditions | Impact on Synthesis |

|---|---|---|

| Temperature | Room Temperature to 120°C | Affects reaction rate; higher temperatures can increase rate but may also lead to side reactions or decomposition. nih.govbibliotekanauki.pl |

| Catalyst | Often not required for isothiocyanate-amine reaction. | Can increase reaction rate, especially for less reactive substrates. nih.gov |

| Reaction Time | Minutes to several hours | Dependent on temperature, solvent, and reactivity of starting materials. Microwave-assisted synthesis can significantly reduce time. nih.govresearchgate.net |

This table summarizes general conditions. Specific optimization for this compound is necessary for ideal results.

Targeted Synthesis of this compound

The synthesis of this compound is a multi-step process that relies on the initial preparation of its fundamental building blocks. The core structure is assembled by forming a thiourea linkage between an allyl group and a 4-pyridinylmethyl group. This is typically achieved by reacting an amine precursor with an appropriate isothiocyanate. Two primary retrosynthetic pathways are considered: the reaction of allylamine (B125299) with 4-(isothiocyanatomethyl)pyridine (B28457) or the reaction of 4-(aminomethyl)pyridine with allyl isothiocyanate. The latter is often more common due to the commercial availability and established synthesis of allyl isothiocyanate.

The successful synthesis of the target thiourea is contingent on the efficient preparation of its two key amine precursors: allylamine and 4-(aminomethyl)pyridine.

Allylamine (prop-2-en-1-amine)

Allylamine is the simplest stable unsaturated amine and serves as the source of the N-allyl moiety. wikipedia.org Several methods for its synthesis have been established.

From Allyl Chloride: A prevalent industrial method involves the reaction of allyl chloride with ammonia (B1221849). wikipedia.orgatamanchemicals.com This ammonolysis can be performed at elevated temperatures (50-100 °C) or at lower temperatures using copper-based catalysts. atamanchemicals.com A significant drawback of this method is the formation of a mixture of mono-, di-, and triallylamines, which necessitates purification by distillation. wikipedia.orgatamanchemicals.com To improve the selectivity towards the primary amine, the reaction can be conducted in ethanol (B145695), or by using hexamethylenetetramine followed by hydrolysis. researchgate.net A study demonstrated that reacting allyl chloride with hexamethylenetetramine in ethanol can produce allylamine with high selectivity (100%) and yield (87%). researchgate.net

From Allyl Isothiocyanate: Pure allylamine can be prepared via the hydrolysis of allyl isothiocyanate. wikipedia.orgorgsyn.org This reaction is typically carried out by refluxing the isothiocyanate with dilute mineral acids like hydrochloric acid or sulfuric acid. orgsyn.org The hydrolysis proceeds until the oily layer of allyl isothiocyanate disappears, after which the allylamine is liberated by adding a strong base and then isolated by distillation. orgsyn.org

Other Methods: Alternative synthetic routes include the palladium-catalyzed allylic amination of allyl alcohols using aqueous ammonia, which is notable for its atom economy. organic-chemistry.org

4-(Aminomethyl)pyridine

Also known as 4-picolylamine, this compound provides the 4-pyridinylmethyl fragment of the target molecule. sigmaaldrich.com The most common synthetic strategies start from 4-substituted pyridine (B92270) derivatives.

Reduction of 4-Cyanopyridine: A widely used laboratory and industrial method is the catalytic hydrogenation of 4-cyanopyridine. This reduction of the nitrile group to a primary amine can be achieved using various catalysts. Raney nickel is a frequently employed catalyst for this transformation, often conducted in the presence of ammonia to suppress the formation of secondary amines. google.com

Reduction of 4-Nitropyridine-N-oxide: A multi-step synthesis that avoids the direct use of cyanide involves starting from pyridine. Pyridine is first oxidized to pyridine-N-oxide, which is then nitrated to form 4-nitropyridine-N-oxide. The subsequent reduction of both the nitro group and the N-oxide is typically accomplished using iron powder in the presence of an acid, such as acetic or hydrochloric acid, to yield 4-aminopyridine. semanticscholar.org While this method primarily yields 4-aminopyridine, modifications in the starting materials and reaction sequences can lead to 4-(aminomethyl)pyridine. For instance, the reduction of 4-pyridinecarboxaldehyde (B46228) oxime or the amidation of isonicotinic acid followed by reduction are viable routes.

From Isonicotinic Acid: 4-(Aminomethyl)pyridine can be synthesized from 4-aryl-5-cyano-6-methyl-pyridine-2-carboxylic acids. nih.gov The process involves converting the cyano group into the aminomethyl functionality through hydrogenation, often using a palladium on charcoal catalyst. nih.gov

The formation of the thiourea linkage is a cornerstone reaction in the synthesis of this compound. The most direct and efficient method involves the reaction of an isothiocyanate with a primary amine. researchgate.net

The mechanism is a classic example of nucleophilic addition to a heterocumulene system. The carbon atom of the isothiocyanate group (–N=C=S) is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The primary amine, acting as a nucleophile, uses its lone pair of electrons to attack this electrophilic carbon atom. researchgate.net

The process can be described in the following steps:

Nucleophilic Attack: The nitrogen atom of the amine (e.g., 4-(aminomethyl)pyridine) attacks the central carbon of the isothiocyanate (e.g., allyl isothiocyanate).

Intermediate Formation: This attack leads to the formation of a zwitterionic tetrahedral intermediate. The nitrogen from the amine becomes positively charged, and the sulfur atom of the thiocarbonyl group acquires a negative charge.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the newly bonded, positively charged nitrogen atom to the negatively charged sulfur atom, resulting in a thioenol intermediate, or more commonly, directly to the isothiocyanate nitrogen.

Tautomerization: The intermediate quickly tautomerizes to the more stable thiourea product.

This reaction is generally high-yielding and can often be performed at room temperature in a variety of solvents. researchgate.net The reaction's efficiency and the mild conditions required make it a preferred method for synthesizing a wide array of substituted thioureas. researchgate.netnih.gov Mechanochemical methods, which involve ball milling of the solid reactants, have also been developed as a solvent-free alternative for thiourea synthesis. nih.gov

Functionalization and Derivatization Strategies

To explore structure-activity relationships and develop new compounds, both the N-allyl and the 4-pyridinylmethyl moieties of this compound can be chemically modified.

The allyl group's carbon-carbon double bond is a versatile functional handle for a variety of chemical transformations.

Electrophilic Cyclization: N-allyl thiourea derivatives can undergo electrophilic cyclization to produce heterocyclic structures. For example, reaction with halogens (like iodine) can lead to the formation of substituted thiazoline (B8809763) rings. researchgate.net This intramolecular cyclization provides a convenient route to complex nitrogen- and sulfur-containing heterocycles. researchgate.net

Oxidation: The double bond can be oxidized to form an epoxide (using reagents like m-CPBA) or a diol (via dihydroxylation with osmium tetroxide). These functionalized derivatives can serve as intermediates for further reactions.

Reduction: The allyl group can be hydrogenated to the corresponding propyl group, yielding N-propyl-N'-(4-pyridinylmethyl)thiourea. This allows for the assessment of the role of unsaturation in the biological activity of the parent molecule.

Photooxidation: Studies on N-allylthiourea have shown that the thiourea group is the primary site of attack for singlet oxygen, while the allyl moiety is less reactive under these specific conditions. chemicalbook.com However, other radical-based reactions at the allylic position are also conceivable.

The introduction of substituents onto the pyridine ring can be achieved either by using a pre-functionalized starting material or by direct modification of the pyridine ring in a later-stage intermediate.

Synthesis from Substituted Precursors: A highly effective strategy is to begin the synthesis with a pyridine derivative that already contains the desired substituent. For example, starting with a 2-chloro-4-cyanopyridine (B57802) allows for the synthesis of a final thiourea product with a chlorine atom on the pyridine ring. google.com The nitrile is reduced to the aminomethyl group, which is then reacted with allyl isothiocyanate. google.com This approach avoids potential issues with regioselectivity and harsh conditions that can arise from direct substitution on the pyridine ring.

Direct Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution, which, if it occurs, typically directs incoming electrophiles to the 3-position. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. researchgate.net

N-Oxide Chemistry: A powerful method for functionalizing the pyridine ring involves the initial formation of a pyridine-N-oxide. The N-oxide activates the ring, facilitating electrophilic substitution (e.g., nitration) at the 4-position. semanticscholar.org The N-oxide can then be removed by reduction in a subsequent step. This strategy provides a route to 4-substituted pyridines that are otherwise difficult to access. semanticscholar.orggoogle.com For example, introducing various functional groups on the pyridine ring can be accomplished by reacting a 4-chloropyridine-N-oxide with nucleophiles. google.com

Formation of Related Heterocyclic Scaffolds

The thiourea moiety within this compound is a versatile functional group that can undergo a variety of chemical transformations to form new heterocyclic rings. These transformations are valuable for creating libraries of related compounds with diverse structural features.

The presence of the N-allyl group allows for intramolecular cyclization to form 2-aminothiazoline derivatives. This transformation can be initiated by electrophilic reagents, such as halogens (I₂, Br₂). researchgate.net The reaction, known as halocyclization, proceeds through the formation of a halonium ion intermediate from the allyl double bond, which is then attacked by the sulfur atom of the thiourea in an endo-trig cyclization. researchgate.net This provides a direct route to functionalized thiazolines.

A study on the intramolecular cyclization of related N-allyl-N'-(2-oxo-1,2-dihydropyridin-3-yl)thioureas demonstrated that these compounds readily form the corresponding 1,3-thiazoline derivatives. nu.edu.kzresearchgate.netosi.lv This suggests that this compound would undergo a similar transformation under appropriate conditions.

Table 2: Representative Cyclization to a Thiazoline Derivative

| Starting Material | Reagent | Product |

| This compound | Iodine (I₂) | 2-((4-Pyridinylmethyl)amino)-5-(iodomethyl)-4,5-dihydrothiazole |

4-Thiazolidinones are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. rsc.org A common and effective method for their synthesis involves the reaction of a thiourea with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid. This reaction typically proceeds via initial S-alkylation of the thiourea followed by intramolecular cyclization with the elimination of water to form the 4-thiazolidinone (B1220212) ring.

Applying this methodology to this compound is expected to yield the corresponding 2-(allylimino)-3-(4-pyridinylmethyl)thiazolidin-4-one. The reaction is generally performed under basic conditions to facilitate the deprotonation of the carboxylic acid and the final cyclization step.

Table 3: Proposed Synthesis of a 4-Thiazolidinone Derivative

| Starting Material | Reagent | Proposed Product |

| This compound | Chloroacetic Acid | 2-(Allylimino)-3-((pyridin-4-yl)methyl)thiazolidin-4-one |

Multi-Component Reactions for Structural Expansion

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. frontiersin.orgyoutube.com These reactions are highly atom-economical and can rapidly generate molecular diversity. frontiersin.org Thioureas are known to participate in several MCRs, most notably the Biginelli reaction for the synthesis of dihydropyrimidinones.

While specific MCRs involving this compound have not been extensively reported, its structural features suggest its potential as a building block in such reactions. For instance, it could potentially be employed in a Biginelli-type reaction with an aldehyde and a β-ketoester to generate functionalized dihydropyrimidines bearing both allyl and pyridinylmethyl substituents. The development of novel MCRs utilizing this thiourea derivative could provide access to a wide range of structurally complex and diverse compounds.

Stereoselective Synthetic Approaches to Thiourea Analogues

The introduction of chirality into a molecule can have a profound impact on its biological activity. The synthesis of stereoselective analogues of this compound can be achieved through several strategies. The most straightforward approach involves the use of a chiral starting material, either a chiral amine or a chiral isothiocyanate. nih.gov

For example, reacting a chiral amine, such as (R)- or (S)-1-phenylethylamine, with 4-(isothiocyanatomethyl)pyridine would produce a chiral thiourea analogue. Conversely, a chiral isothiocyanate could be reacted with 4-(aminomethyl)pyridine.

Chiral thioureas are not only of interest for their potential biological activities but are also widely used as organocatalysts in asymmetric synthesis. rsc.orgacs.orgst-andrews.ac.uk They can activate electrophiles through hydrogen bonding, facilitating enantioselective transformations. rsc.orgst-andrews.ac.uk The synthesis of chiral analogues of this compound could therefore lead to the development of new organocatalysts.

Table 4: General Approaches to Stereoselective Synthesis of Thiourea Analogues

| Approach | Chiral Reagent 1 | Achiral Reagent 2 | Product Type |

| Chiral Amine Route | Chiral Amine (e.g., (R)-1-phenylethylamine) | 4-(Isothiocyanatomethyl)pyridine | Chiral Thiourea |

| Chiral Isothiocyanate Route | 4-(Aminomethyl)pyridine | Chiral Isothiocyanate | Chiral Thiourea |

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for the unambiguous structure determination of molecules in solution. For N-allyl-N'-(4-pyridinylmethyl)thiourea, both ¹H and ¹³C-NMR spectroscopy provide critical data for structural confirmation and offer insights into the molecule's dynamic behavior.

Proton (¹H-NMR) and Carbon (¹³C-NMR) Chemical Shift Analysis for Structural Confirmation

The ¹H-NMR spectrum of a related compound, N-allyl–N-(4-methylthiazol)-2-ylthiourea, shows characteristic signals that can be used to predict the spectrum of this compound. The protons of the allyl group are expected to appear at distinct chemical shifts: the methine proton (–CH=) around δ 5.9 ppm, the terminal methylene (B1212753) protons (=CH₂) at approximately δ 5.2 ppm, and the methylene protons adjacent to the nitrogen (–CH₂–N) near δ 4.2 ppm. ijarbs.com The protons of the pyridinylmethyl group would also have characteristic signals. The protons on the pyridine (B92270) ring are anticipated to appear in the aromatic region (typically δ 7.0-8.5 ppm), while the methylene protons (–CH₂–) connecting the pyridine ring to the thiourea (B124793) nitrogen would likely be observed further downfield than the allyl methylene protons due to the influence of the aromatic ring. The N-H protons of the thiourea moiety are expected to show broad signals, with chemical shifts that can be sensitive to solvent and concentration. In a similar thiourea derivative, these N-H protons were observed at δ 11.62 ppm and δ 10.85 ppm. ijarbs.com

The ¹³C-NMR spectrum provides complementary information for structural elucidation. The carbon of the thiocarbonyl group (C=S) is a key diagnostic signal and is expected to appear significantly downfield, often in the range of δ 180-190 ppm. The carbons of the allyl group would include the methine carbon (=CH) and two methylene carbons (–CH₂– and =CH₂). The carbons of the 4-pyridinylmethyl substituent would also be identifiable, including the carbons of the pyridine ring and the methylene bridge.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-H (Thiourea) | 10.0 - 12.0 |

| Pyridine-H (ortho to CH₂) | ~8.5 |

| Pyridine-H (meta to CH₂) | ~7.3 |

| Allyl-CH= | ~5.9 |

| Allyl-=CH₂ (trans) | ~5.2 |

| Allyl-=CH₂ (cis) | ~5.1 |

| Pyridinyl-CH₂-N | ~4.7 |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thiourea) | 180 - 190 |

| Pyridine-C (ipso) | ~150 |

| Pyridine-C (ortho) | ~150 |

| Pyridine-C (meta) | ~122 |

| Allyl-CH= | ~135 |

| Allyl-=CH₂ | ~117 |

| Pyridinyl-CH₂-N | ~50 |

Elucidation of Conformational Preferences and Rotational Barriers

The thiourea linkage is known to exhibit restricted rotation around the C-N bonds due to their partial double bond character. This can lead to the existence of different conformers in solution. NMR spectroscopy, particularly variable temperature NMR, is instrumental in studying these conformational dynamics. For this compound, different orientations of the allyl and pyridinylmethyl groups with respect to the C=S bond could be possible. The observation of separate signals for protons or carbons that would be equivalent under free rotation can indicate the presence of stable conformers at a given temperature. By increasing the temperature, coalescence of these signals may be observed, allowing for the calculation of the energy barrier to rotation.

Investigation of Tautomerism and Isomerism in Solution

Thioureas can exhibit thione-thiol tautomerism, although the thione form is generally predominant. researchgate.net In the thiol tautomer (an isothiourea), a proton moves from a nitrogen atom to the sulfur atom, resulting in a C=N double bond and an S-H group. NMR spectroscopy can be used to detect the presence of the minor thiol tautomer, which would have distinct signals, such as a sharp S-H proton signal and different chemical shifts for the carbons and protons adjacent to the thiourea core. researchgate.net Additionally, geometric isomerism (E/Z) can exist about the C-N bonds, further complicating the NMR spectra but also providing detailed structural information.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Frequencies

The FTIR spectrum of a thiourea derivative is characterized by several key absorption bands. For this compound, the N-H stretching vibrations are expected in the region of 3100-3400 cm⁻¹. ijarbs.comresearchgate.net The C-H stretching vibrations of the allyl and pyridinyl groups will appear just above 3000 cm⁻¹ for the sp² C-H bonds and just below 3000 cm⁻¹ for the sp³ C-H bonds. The C=S stretching vibration is a crucial marker for the thiourea group and typically appears in the range of 700-850 cm⁻¹. ijarbs.com The C-N stretching vibrations and N-H bending vibrations often couple and give rise to bands in the 1400-1600 cm⁻¹ region. researchgate.net The vibrations of the pyridine ring will also produce characteristic bands in the fingerprint region.

Table 3: Predicted FTIR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretching | 3100 - 3400 |

| C-H stretching (aromatic/vinylic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=C stretching (allyl) | ~1640 |

| C=N stretching (pyridine ring) | 1590 - 1610 |

| N-H bending | 1500 - 1600 |

| C-N stretching | 1400 - 1500 |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR. While strong dipole moment changes lead to intense FTIR signals, strong changes in polarizability result in intense Raman signals. For this compound, the C=S stretching vibration is expected to be strong in the Raman spectrum. The symmetric vibrations of the pyridine ring and the C=C stretching of the allyl group should also be readily observable. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-allyl–N-(4-methylthiazol)-2-ylthiourea |

| Allylthiourea |

| Thiourea |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of newly synthesized compounds through fragmentation analysis. For this compound, soft ionization techniques are particularly informative.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of moderately polar and thermally labile molecules by transferring them from solution to the gas phase as intact ions. nih.govnih.gov In the positive ion mode, this compound is expected to readily form a protonated molecular ion, [M+H]⁺, due to the presence of basic nitrogen atoms in the pyridine ring and thiourea moiety.

The analysis of the fragmentation pattern of the [M+H]⁺ ion provides valuable structural information. The fragmentation is predictable, typically occurring at the weaker bonds within the molecule. Key fragmentation pathways for this compound would likely involve cleavages of the C-N bonds flanking the central thiourea core and fragmentation of the allyl group.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Predicted Fragment Ion | Structure | Predicted m/z | Origin |

| [M+H]⁺ | [C₁₀H₁₄N₄S + H]⁺ | 223.10 | Molecular Ion |

| [C₆H₇N₂]⁺ | Pyridinylmethyl cation | 107.06 | Cleavage of the N-CH₂ bond |

| [C₄H₅]⁺ | Allyl cation | 53.04 | Loss of the pyridinylmethylthiourea group |

| [C₇H₈N₃S]⁺ | Isothiocyanate fragment | 182.05 | Cleavage of the N-allyl bond |

| [CH₂NCSNH₂]⁺ | Thiourea core fragment | 90.01 | Fragmentation of the main chain |

This table presents predicted data based on the chemical structure and common fragmentation patterns of thiourea derivatives.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental composition. nih.gov Unlike nominal mass spectrometry, HRMS provides the exact mass of an ion with high precision (typically to four or more decimal places), which allows for the calculation of a unique molecular formula. nih.gov

For this compound (C₁₀H₁₄N₄S), HRMS would be used to measure the exact mass of the [M+H]⁺ ion. This experimental value can then be compared to the theoretically calculated mass. A close match between the measured and theoretical exact masses provides definitive evidence of the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Calculated Exact Mass of [M+H]⁺ (C₁₀H₁₅N₄S⁺): 223.1015

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides information about the electronic structure and the presence of chromophores within the molecule.

The UV-Vis spectrum of this compound is determined by its constituent chromophores—the parts of the molecule that absorb light. The principal chromophores in this compound are the pyridine ring and the thiocarbonyl group (C=S) of the thiourea moiety.

π → π* Transitions: These high-energy transitions are associated with the π-electron systems of the pyridine ring and the C=S double bond. They typically result in strong absorption bands in the UV region.

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen and sulfur atoms) to an anti-bonding π* orbital. The n → π* transition of the thiocarbonyl group is a characteristic feature of thiourea derivatives and typically appears as a weaker absorption band at a longer wavelength than the π → π* transitions.

The polarity of the solvent can influence the energy of the electronic transitions, leading to shifts in the absorption maxima (λ_max_). This phenomenon, known as solvatochromism, can provide further insight into the nature of the electronic transitions.

Hypsochromic Shift (Blue Shift): An increase in solvent polarity often leads to a hypsochromic shift for n → π* transitions. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition.

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity typically causes a bathochromic shift. Both the ground and excited states are stabilized by polar solvents, but the stabilization is often greater for the more polar excited state, which lowers the energy gap for the transition.

Table 2: Predicted Solvent Effects on the UV-Vis Absorption of this compound

| Solvent Type | Transition | Predicted Wavelength Shift | Reason |

| Increasing Polarity (e.g., Hexane to Ethanol) | n → π | Hypsochromic (Blue Shift) | Stabilization of ground state non-bonding electrons. |

| Increasing Polarity (e.g., Hexane to Ethanol) | π → π | Bathochromic (Red Shift) | Greater stabilization of the more polar excited state. |

This table outlines general principles of solvatochromism as they would apply to the chromophores present in the target molecule.

Single Crystal X-ray Diffraction (XRD) Analysis

For this compound, XRD analysis would reveal key structural details. The thiourea backbone is often found to be nearly planar. The conformation around the C-N bonds of the thiourea unit is typically described as trans-cis with respect to the positions of the substituents relative to the thiono sulfur atom. nih.gov

A crucial aspect of the molecular structure is the presence of hydrogen bonding. Intramolecular hydrogen bonds, such as one between a thiourea N-H group and the nitrogen atom of the pyridine ring, can stabilize the molecular conformation. nih.gov In the crystal lattice, intermolecular hydrogen bonds, most commonly N-H···S interactions, link adjacent molecules to form extended networks like centrosymmetric dimers or chains. nih.gov These interactions are fundamental in dictating the solid-state architecture of the compound.

Table 3: Representative Crystallographic Data for a Thiourea Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 9.8 Å, c = 12.1 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume (V) | 1200 ų |

| Z (Molecules per unit cell) | 4 |

| Selected Bond Lengths | |

| C=S | 1.68 Å |

| C-N (thiourea) | 1.35 - 1.39 Å |

| Selected Bond Angles | |

| N-C-N (thiourea) | 116° |

| N-C-S (thiourea) | 120 - 124° |

| Hydrogen Bond (N-H···S) | |

| Distance (D···A) | 3.4 Å |

| Angle (D-H···A) | 165° |

Note: The data in this table are representative values based on published crystal structures of similar N-substituted thiourea compounds and serve as an illustrative example of the data obtained from an XRD study. mdpi.comnih.gov

Precise Determination of Molecular Geometry and Bond Parameters

The precise measurement of bond lengths and angles is critical for a complete description of the molecular structure. In this compound, the thiourea core (N-C(S)-N) is expected to be largely planar. The C=S bond distance in thiourea derivatives is typically in the range of 1.68 to 1.71 Å. The C-N bond lengths within the thiourea moiety are expected to be shorter than a typical C-N single bond, indicating some degree of double bond character due to resonance.

| Bond/Angle | Parameter | Expected Value Range |

| C=S | Bond Length (Å) | 1.68 - 1.71 |

| C-N (thiourea) | Bond Length (Å) | 1.33 - 1.38 |

| N-C-N (thiourea) | Bond Angle (°) | 116 - 120 |

| C-N-C | Bond Angle (°) | 120 - 126 |

| C-S-C | Bond Angle (°) | Not Applicable |

| Dihedral Angle (Allyl) | Torsion (°) | Variable |

| Dihedral Angle (Pyridinyl) | Torsion (°) | Variable |

This interactive table provides expected ranges for key geometric parameters. Specific values would require experimental determination.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Hydrogen bonds are the principal drivers of the supramolecular assembly in many thiourea derivatives. The N-H groups of the thiourea core are excellent hydrogen bond donors, while the sulfur atom and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors. It is anticipated that this compound would form robust hydrogen bonding networks in the solid state.

The most probable hydrogen bonding motifs would involve N-H···S and N-H···N(pyridinyl) interactions. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific nature of these networks would be dictated by the steric and electronic properties of the allyl and pyridinylmethyl substituents.

| Donor | Acceptor | Type of Interaction | Expected Distance (Å) |

| N-H | S=C | Hydrogen Bond | 2.8 - 3.5 |

| N-H | N (pyridinyl) | Hydrogen Bond | 2.7 - 3.2 |

| C-H | S=C | Weak Hydrogen Bond | 3.2 - 3.8 |

| C-H | π (pyridinyl) | C-H···π Interaction | 3.0 - 3.7 |

This interactive table summarizes the likely intermolecular interactions that stabilize the crystal structure.

Solid-State Conformational Analysis

In the solid state, the molecule will adopt a specific, low-energy conformation. The conformation of the allyl and pyridinylmethyl groups relative to the thiourea plane would be a key feature of the solid-state structure. The planarity of the pyridinyl ring and the orientation of the allyl group's double bond would be determined by minimizing steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice. This solid-state conformation may differ from the preferred conformation in solution, and understanding this difference is crucial for structure-property relationship studies.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations using Density Functional Theory (DFT)DFT is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is often used to predict molecular properties and has been successfully applied to various thiourea (B124793) derivatives to understand their structure and reactivity. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p).

Reactivity Indices and Fukui FunctionsGlobal reactivity descriptors, such as electronegativity, hardness, and softness, are often calculated from HOMO and LUMO energies to quantify the molecule's overall reactivity. Fukui functions are used to describe the reactivity at a specific atomic site within the molecule. They help in predicting where a molecule is most likely to undergo a nucleophilic, electrophilic, or radical attack.

Without published research specifically on N-allyl-N'-(4-pyridinylmethyl)thiourea, it is not possible to provide the specific data tables and detailed findings requested for each of these analytical sections. The generation of such specific data would require performing novel computational chemistry research on the compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions by analyzing the electron density of a molecule. materialsciencejournal.org This analysis transforms the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds and lone pairs). researchgate.netyoutube.com The stability a molecule gains from electron delocalization is quantified by second-order perturbation theory, which evaluates the energy of possible interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org

For this compound, NBO analysis would be expected to reveal significant electronic delocalization and hyperconjugation effects. Key interactions would likely involve:

Delocalization from Lone Pairs: The lone pairs on the sulfur and nitrogen atoms of the thiourea core are potent electron donors. NBO analysis would likely show strong hyperconjugative interactions where electron density is transferred from these lone pair orbitals (n) to the antibonding π* orbitals of the adjacent C=S bond and the pyridinyl ring. nih.govacadpubl.eu This delocalization stabilizes the molecule and influences the electronic character of the thiourea and pyridine (B92270) moieties. materialsciencejournal.org

These intramolecular charge transfer events are critical in determining the molecule's reactivity, polarity, and ability to form intermolecular interactions, such as hydrogen bonds. materialsciencejournal.orgscispace.com The stabilization energy associated with these donor-acceptor interactions provides a quantitative measure of the strength of conjugation and hyperconjugation within the molecule. materialsciencejournal.org

Molecular Modeling and Dynamics Simulations

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. farmaciajournal.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within a target's active site. nih.govfip.org

In a typical docking study involving a thiourea derivative like this compound, the compound would be virtually screened against a protein target. The simulation would explore various possible conformations and orientations of the ligand within the protein's binding pocket. farmaciajournal.com The output is a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity, often expressed in kcal/mol. helsinki.fi

For instance, studies on analogous 1-allyl-3-benzoylthiourea derivatives have used docking to predict binding affinity to targets like the DNA gyrase subunit B receptor, yielding rerank scores to compare different analogs. nih.gov The binding affinity is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the protein. nih.govnih.gov The thiourea group (C=S and NH moieties) is particularly important as it can act as both a hydrogen bond donor and acceptor, contributing significantly to binding affinity. nih.govnih.gov

Table 1: Representative Docking Score Data for Thiourea Derivatives Against Various Targets (Note: This table is illustrative, based on data for various thiourea compounds, as specific data for this compound is not available.)

| Compound Class | Protein Target | Docking Score (kcal/mol) | Reference Compound |

| Benzoylthiourea | DNA Gyrase | -5.75 | Ciprofloxacin |

| Sulfonamide-Thiourea | Urease | -11.64 | Thiourea |

| Phenylthiourea | InhA (M. tuberculosis) | -10.44 | Co-crystallized ligand |

This interactive table demonstrates typical data obtained from molecular docking studies of various thiourea derivatives.

A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. researchgate.net These interactions stabilize the ligand-protein complex. For this compound, the analysis would likely highlight:

Hydrogen Bonding: The NH protons of the thiourea backbone are excellent hydrogen bond donors, while the sulfur atom and the pyridine nitrogen can act as acceptors. Docking simulations on similar compounds frequently show hydrogen bonds with residues like Alanine (Ala), Methionine (Met), Glycine (Gly), and Aspartic Acid (Asp). nih.govrsc.org

Hydrophobic Interactions: The allyl group and the pyridinyl ring can form hydrophobic or van der Waals interactions with nonpolar amino acid residues in the binding pocket, such as Leucine (Leu) and Valine (Val). nih.gov

π-π Stacking: The aromatic pyridinyl ring could engage in π-π stacking interactions with aromatic amino acid residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp).

Understanding these specific interactions is fundamental for structure-activity relationship (SAR) studies, guiding the design of more potent and selective analogs. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. scispace.comnih.gov This technique is used to study the physical behavior of molecules and their complexes, offering insights that are not available from static docking models. nih.gov

MD simulations are particularly valuable for assessing the conformational flexibility of a molecule like this compound. scispace.com By simulating the compound in an explicit solvent, such as water, researchers can observe how it changes its shape and interacts with the surrounding environment. scispace.comresearchgate.net

The simulation would track the trajectory of the molecule over a period (e.g., nanoseconds), revealing:

Rotatable Bonds: The flexibility around the single bonds in the allyl and pyridinylmethyl side chains, as well as within the thiourea core, would be explored. This reveals the range of accessible conformations in solution.

Solvent Interactions: The formation and breaking of hydrogen bonds between the thiourea/pyridine moieties and water molecules can be analyzed. Radial distribution functions (RDFs) can be calculated to identify which atoms have the most significant interactions with the solvent. scispace.comresearchgate.net

Stability of Docked Poses: When applied to a ligand-protein complex obtained from docking, MD simulations can assess the stability of the predicted binding mode. nih.gov If the key interactions are maintained throughout the simulation and the ligand remains stably in the binding pocket, it adds confidence to the docking prediction. jppres.com Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) helps quantify the stability of the complex and the flexibility of different parts of the system. jppres.com

These simulations are computationally intensive but offer a more realistic picture of the molecule's behavior, which is essential for a thorough understanding of its potential biological activity. nih.gov

Coordination Chemistry and Metal Complexation Research

Ligand Characteristics of N-allyl-N'-(4-pyridinylmethyl)thiourea

This compound is a multifaceted ligand whose coordination behavior is dictated by the presence of several potential donor sites and its structural flexibility. Thiourea (B124793) derivatives are recognized as valuable ligands in coordination chemistry due to the presence of soft sulfur and hard nitrogen atoms, which facilitates bonding with a wide range of metal ions.

The structure of this compound features two primary types of donor atoms: sulfur and nitrogen.

Sulfur (S): The thiocarbonyl (C=S) group contains a soft sulfur donor atom, which readily coordinates to many transition metals, particularly those that are softer Lewis acids. Coordination through the sulfur atom is a hallmark of thiourea-based ligands.

Nitrogen (N): The molecule possesses two distinct nitrogen environments: the pyridine (B92270) ring nitrogen and the two nitrogens of the thiourea backbone. The nitrogen atom of the pyridine ring is a significant donor site, allowing the ligand to form a stable chelate ring when coordinating in conjunction with the sulfur atom. Coordination via the thiourea nitrogens is less common but can occur under certain conditions.

The spatial arrangement of the donor atoms allows this compound to function as an effective chelating agent with variable denticity.

Bidentate (S, N) Chelation: The most common coordination mode for analogous pyridyl and pyrimidinyl thiourea ligands involves simultaneous bonding through the thiourea sulfur atom and the nitrogen atom of the heterocyclic ring. This forms a stable five- or six-membered chelate ring with the metal center, which is entropically favored.

Monodentate Coordination: Under certain conditions, the ligand can act as a monodentate donor. For instance, studies on similar ligands have shown coordination solely through the sulfur atom or, in the case of some Ni(II) complexes, through a pyrimidine (B1678525) nitrogen atom only.

Tridentate (S, N, π) Chelation: The presence of the allyl group introduces an additional potential coordination site: the C=C double bond. For metals capable of forming π-complexes, such as palladium(II) and platinum(II), the ligand can adopt a tridentate coordination mode, binding through the sulfur, the pyridine nitrogen, and the allyl group's π-system.

The versatility in denticity makes this compound a flexible building block in the design of metal complexes.

Thiourea derivatives exhibit a characteristic thione-thiol tautomerism, which plays a crucial role in their coordination chemistry. This equilibrium allows the ligand to exist in two forms: the thione form (containing a C=S double bond) and the thiol form (containing a C-S single bond and an S-H group).

This tautomerism leads to two primary coordination modes:

Neutral Ligand Coordination: The ligand can coordinate in its neutral thione form, typically acting as an (S, N) bidentate ligand. In this mode, the ligand donates electron pairs from the sulfur and pyridine nitrogen atoms to the metal center.

Anionic Ligand Coordination: The ligand can be deprotonated at the N-H position, leading to the formation of the thiolato form. This anionic ligand then coordinates to the metal center through the sulfur and pyridine nitrogen atoms. This mode is often observed in complexes where the metal is in a higher oxidation state or when the reaction is carried out in the presence of a base.

The flexibility to coordinate as either a neutral or an anionic ligand significantly expands the range of complexes that can be synthesized.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues is typically achieved by reacting the ligand with a metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic techniques to confirm the coordination mode and determine the geometry.

This class of ligands forms stable complexes with a wide array of transition metal ions. The synthesis generally involves the direct reaction of the thiourea derivative with metal salts, such as chlorides or perchlorates, in solvents like ethanol (B145695) or methanol. Research on analogous N-allyl-N'-heterocyclic thioureas has demonstrated successful complexation with numerous metals.

Table 1: Transition Metal Ions Complexed with N-allyl-N'-heterocyclic Thiourea Analogues

| Metal Ion | Typical Coordination Mode | References |

|---|---|---|

| Ni(II) | Bidentate (S, N) or Monodentate (N) | |

| Pd(II) | Bidentate (S, N) | |

| Pt(II) | Bidentate (S, N) or Tridentate (S, N, π) | |

| Co(II) / Co(III) | Bidentate (S, N) | |

| Cu(I) / Cu(II) | Bidentate (S, N) or Monodentate (S) | |

| Zn(II) | Bidentate (S, N) | |

| Au(I) / Au(III) | Monodentate (S) or Bidentate | |

| Cd(II) | Bidentate (S, N) |

Spectroscopic analysis is essential for confirming coordination. In Infrared (IR) spectroscopy, coordination through the sulfur atom is indicated by a shift of the C=S stretching vibration to a lower frequency (70-100 cm⁻¹) compared to the free ligand. In ¹H NMR spectroscopy, the coordination of the pyridine nitrogen and thiourea group is confirmed by a downfield shift of the signals for the protons on the pyridine ring and the N-H protons.

The stoichiometry and coordination geometry of the resulting complexes are dependent on the metal ion, its oxidation state, and the reaction conditions.

Common stoichiometries for related complexes are 1:1 and 1:2 (Metal:Ligand). For example, Pd(II) has been shown to form both [Pd(L)Cl₂] and [Pd(L)₂]Cl₂ type complexes with 1-allyl-3-(2-pyridyl)thiourea.

The coordination geometry around the central metal ion is determined by the coordination number and the electronic configuration of the metal.

Table 2: Stoichiometry and Coordination Geometries for Complexes of Analogous Thiourea Ligands

| Metal Ion | Coordination Number | Stoichiometry (M:L) | Typical Geometry | References |

|---|---|---|---|---|

| Pd(II) | 4 | 1:1 or 1:2 | Square Planar | |

| Pt(II) | 4 | 1:1 or 1:2 | Square Planar | |

| Ni(II) | 4 | 1:2 | Square Planar / Tetrahedral | |

| Ni(II) | 6 | 1:2 | Octahedral | |

| Co(III) | 6 | 1:3 | Octahedral | |

| Cu(II) | 6 | 1:2 | Octahedral |

Magnetic moment measurements and electronic spectral data are key tools in assigning these geometries. For instance, Pd(II) and Pt(II) complexes are typically diamagnetic and exhibit spectral bands consistent with a square-planar geometry. In contrast, six-coordinate Ni(II) and Co(III) complexes show magnetic moments and electronic spectra that suggest an octahedral environment.

Spectroscopic Fingerprinting of Metal-Ligand Interactions (IR, NMR, UV-Vis)

Spectroscopic methods are crucial for understanding the coordination of this compound to metal centers. These techniques provide detailed insights into the changes in the ligand's electronic and structural properties upon complexation.

Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for identifying the coordination mode of thiourea-based ligands. In the free this compound ligand, characteristic vibrational bands for the N-H, C=S, and pyridine ring groups are observed. Upon coordination to a metal ion, significant shifts in these bands occur.

ν(C=S) Band: Coordination almost invariably occurs through the sulfur atom. This metal-sulfur bond formation weakens the C=S double bond, resulting in a noticeable shift of the ν(C=S) stretching frequency to a lower wavenumber.

ν(N-H) Band: The N-H stretching vibrations are also sensitive to the coordination environment. If the ligand coordinates solely through the sulfur atom, the ν(N-H) band typically shifts to a higher frequency. This is because the contribution of the polar thiocarbonyl group to the N-H bond is altered upon sulfur coordination. Conversely, if the N-H group is involved in hydrogen bonding within the complex, the band may broaden or shift to lower frequencies. In some cases, deprotonation of the N-H group can occur during complexation, leading to the disappearance of this band entirely mdpi.com.

Pyridine Ring Vibrations: If the pyridinyl nitrogen atom participates in coordination (acting as a bidentate N,S donor), the characteristic vibrational bands of the pyridine ring will shift, providing evidence for this binding mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes in solution.

¹H NMR: The proton signals of the N-H groups are particularly informative. Upon complexation through the sulfur atom, the resonance of the N-H protons typically shifts downfield, indicating a change in the electronic environment mdpi.com. The signals for the protons on the allyl and pyridinylmethyl groups, especially those adjacent to the donor atoms, will also experience shifts.

¹³C NMR: The most significant change in the ¹³C NMR spectrum is the downfield shift of the C=S carbon signal upon coordination. This deshielding effect is a direct consequence of the sulfur atom's interaction with the metal center.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of this compound and its metal complexes provide information about their electronic structure. The free ligand typically exhibits intense absorption bands in the UV region, which are assigned to π→π* and n→π* electronic transitions within the thiourea and pyridine moieties. Upon complexation, these intraligand bands may shift in energy (either blue or red shift). Furthermore, the formation of metal complexes can give rise to new absorption bands in the visible region, such as d-d transitions for transition metal ions or ligand-to-metal charge transfer (LMCT) bands researchgate.net.

| Spectroscopic Technique | Key Observable Feature | Typical Change Upon Metal Coordination |

|---|---|---|

| Infrared (IR) | ν(C=S) stretching frequency | Shifts to lower wavenumber (e.g., by 20-50 cm⁻¹) |

| Infrared (IR) | ν(N-H) stretching frequency | Shifts to higher wavenumber or disappears upon deprotonation |

| ¹H NMR | N-H proton chemical shift | Downfield shift |

| ¹³C NMR | C=S carbon chemical shift | Downfield shift |

| UV-Vis | Intraligand transitions (π→π, n→π) | Bathochromic (red) or hypsochromic (blue) shift |

| UV-Vis | New absorption bands | Appearance of d-d or charge-transfer (LMCT/MLCT) bands |

X-ray Crystallographic Analysis of Metal Complexes

X-ray crystallography provides unambiguous information about the three-dimensional structure of metal complexes in the solid state.

Single-crystal X-ray diffraction analysis allows for the precise determination of the coordination geometry around the metal center, the binding mode of the ligand, and the exact bond lengths and angles within the complex. For complexes of this compound, crystallography can confirm whether the ligand acts as a monodentate donor through the sulfur atom or as a bidentate (N,S) chelating agent via the sulfur and the pyridinyl nitrogen atoms mdpi.comnih.gov.

| Bond | Typical Bond Length in Free Ligand (Å) | Typical Bond Length in Metal Complex (Å) | Reference Compound Type |

|---|---|---|---|

| C=S | ~1.68 - 1.71 | ~1.70 - 1.75 (Elongated) | Aryl-substituted thioureas nih.gov |

| C-N (thiourea) | ~1.33 - 1.36 | ~1.31 - 1.35 (Shortened) | Aryl-substituted thioureas nih.gov |

| Metal-S | N/A | ~2.20 - 2.60 | Various transition metal-thiourea complexes researchgate.net |

| Metal-N (pyridine) | N/A | ~2.00 - 2.30 | Pyridine-containing metal complexes nih.gov |

The solid-state arrangement of molecules is governed by non-covalent interactions. In the crystal lattice of this compound complexes, hydrogen bonding is a dominant feature. The N-H groups of the thiourea moiety can act as hydrogen bond donors, forming interactions with the thione sulfur atom of an adjacent molecule (N-H···S) or with counter-ions present in the crystal structure nih.gov. These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks researchgate.net. Additionally, π-π stacking interactions between the pyridine rings of neighboring complexes can further stabilize the crystal packing.

Electronic and Redox Properties of Metal Complexes

The electronic properties of the metal complexes are dictated by the interplay between the metal ion's d-orbitals and the ligand's molecular orbitals.

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of metal complexes. By measuring the current response to a varying potential, CV can identify the oxidation and reduction processes of the metal center (e.g., M(II)/M(III) or M(II)/M(I) couples). The potential at which these redox events occur provides insight into the electron-donating or -withdrawing nature of the this compound ligand and the stability of different oxidation states of the coordinated metal ion researchgate.net. The coordination environment, including the geometry and the donor atoms, significantly influences these redox potentials.

Some metal complexes of thiourea derivatives, particularly those with d¹⁰ metal ions like Zn(II) or Cd(II), can exhibit photoluminescence when excited with UV light researchgate.net. The emission of light arises from the radiative decay of an electronic excited state. The origin of this luminescence can be attributed to several processes:

Intraligand (IL) Transitions: The emission originates from an excited state localized on the this compound ligand itself (a π→π or π→n transition).

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based d-orbital to a π* orbital of the ligand.

The specific nature of the emission, including its color (wavelength) and intensity, is highly dependent on the metal ion, the coordination geometry, and the intermolecular interactions in the solid state.

Applications of Thiourea Metal Complexes in Catalysis and Sensing

The unique structural and electronic properties of thiourea-based metal complexes have led to their exploration in diverse applications, most notably in the fields of catalysis and chemical sensing. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for the fine-tuning of the electronic and steric environment around the metal center, which in turn can influence the reactivity and selectivity of the complex.

Metal complexes incorporating thiourea-based ligands have emerged as promising candidates for homogeneous catalysis, facilitating a variety of organic transformations. While specific catalytic applications of this compound complexes are not widely reported, the broader class of pyridylthiourea metal complexes has shown catalytic activity in several important reactions.

For example, palladium complexes bearing pyridyl-imine ligands have been investigated as catalysts for Heck and Suzuki-Miyaura cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds in organic synthesis. The pyridylthiourea ligand in such complexes can stabilize the palladium center in its various oxidation states throughout the catalytic cycle, thereby promoting efficient catalytic turnover. The general mechanism for a palladium-catalyzed cross-coupling reaction involves oxidative addition, transmetalation (for Suzuki-Miyaura) or olefin insertion (for Heck), and reductive elimination steps. The electronic properties of the thiourea ligand can influence the rates of these elementary steps.

Although detailed catalytic data for this compound complexes is not available, the table below presents representative data for the catalytic performance of other palladium complexes with nitrogen-containing ligands in Suzuki-Miyaura and Heck reactions to illustrate their potential.

| Catalyst Precursor | Reaction Type | Substrates | Product Yield (%) | Catalyst Loading (mol%) |

| Pd(OAc)₂ / Ligand 1 | Suzuki-Miyaura | Aryl bromide + Arylboronic acid | 95 | 1 |

| [PdCl₂(PPh₃)₂] | Heck | Aryl iodide + Alkene | 88 | 0.5 |

| Pd(dppf)Cl₂ | Suzuki-Miyaura | Aryl chloride + Arylboronic acid | 75 | 2 |

Furthermore, rhodium complexes with various ligands are well-known for their application in hydroformylation, a process that converts alkenes to aldehydes. While the use of this compound in this context has not been specifically described, the ability of related ligands to stabilize rhodium centers suggests potential applicability.

The field of chemical sensing has seen a surge of interest in the use of luminescent metal complexes as probes for the detection of various analytes, including anions. The principle behind this application lies in the interaction between the anion and the metal complex, which can lead to a measurable change in the complex's photophysical properties, such as its fluorescence or phosphorescence intensity or wavelength.

Metal complexes containing thiourea-based ligands are particularly well-suited for anion recognition. The N-H protons of the thiourea moiety can act as hydrogen bond donors, forming specific interactions with anions. When incorporated into a metal complex, the luminescent properties of the system can be modulated by this anion binding event.

For instance, zinc(II) and ruthenium(II) complexes are often employed in the design of luminescent sensors. The zinc(II) ion, being a d¹⁰ metal, is redox-inactive and often results in complexes with predictable coordination geometries, while ruthenium(II) complexes are known for their rich photophysical properties. The binding of an anion to the thiourea part of the ligand, or directly to the metal center, can perturb the electronic structure of the complex, leading to either an enhancement ("turn-on") or quenching ("turn-off") of its luminescence.

While there is a lack of specific studies on the anion sensing properties of this compound metal complexes, research on other thiourea-based receptors has demonstrated their ability to selectively recognize anions such as fluoride, acetate, and phosphate (B84403). The selectivity of these probes is governed by factors such as the size, shape, and basicity of the anion, as well as the design of the receptor's binding pocket.

The table below summarizes the typical changes in luminescence observed for a generic thiourea-based zinc complex upon interaction with different anions.

| Anion | Change in Luminescence Intensity | Wavelength Shift (nm) |

| Fluoride (F⁻) | Quenching | No significant shift |

| Acetate (CH₃COO⁻) | Enhancement | Red shift |

| Dihydrogen Phosphate (H₂PO₄⁻) | Quenching | Blue shift |

| Chloride (Cl⁻) | No significant change | No significant change |

This table provides a generalized representation of the luminescent response of a hypothetical thiourea-based zinc sensor to various anions. Specific responses would be dependent on the exact structure of the complex and the experimental conditions.

The development of luminescent probes based on this compound metal complexes would be a logical extension of the existing research, with the potential to create new sensors for environmentally and biologically important anions.

Mechanistic Investigations of Biological Activities

Molecular Mechanisms of Anticancer Activity

The anticancer properties of thiourea (B124793) derivatives are multifaceted, involving the modulation of key cellular targets and signaling pathways that are often dysregulated in cancer. The presence of both the reactive thiourea core and the pyridine (B92270) moiety in N-allyl-N'-(4-pyridinylmethyl)thiourea suggests a potential for diverse molecular interactions.

In Silico Prediction and Validation of Anticancer Potential

Computational methods, or in silico studies, serve as a crucial first step in drug discovery, allowing for the prediction of a compound's biological activity and the elucidation of its potential mechanism of action before extensive laboratory testing. nih.govnih.gov Molecular docking, a prominent in silico technique, is employed to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme implicated in cancer progression. nih.gov This approach is invaluable for narrowing down potential drug candidates for further in vitro and in vivo investigation. nih.gov

For thiourea derivatives and related heterocyclic compounds, molecular docking studies have been instrumental in identifying likely interactions with various cancer drug targets. nih.govnih.gov These simulations can reveal how a compound like this compound might fit into the active site of a target protein, highlighting key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often run in parallel to assess the drug-like properties of the compounds, ensuring they possess favorable pharmacokinetic profiles for potential therapeutic use.

Studies on various heterocyclic compounds have successfully used these computational tools to rationalize their anticancer activity, correlating docking scores with experimental results against cancer cell lines like HepG2, A549, MCF-7, and HCT-116. nih.govnih.gov This synergy between computational prediction and experimental validation is a cornerstone of modern drug development.

Target Identification and Engagement Studies (e.g., Epidermal Growth Factor Receptor (EGFR) Inhibition)

A significant mechanism underlying the anticancer activity of many thiourea derivatives is the inhibition of protein tyrosine kinases (PTKs), particularly the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a key regulator of cell proliferation, survival, and differentiation, and its aberrant signaling is a hallmark of numerous cancers. nih.gov Small-molecule inhibitors that block the EGFR tyrosine kinase activity are a proven strategy in cancer therapy. nih.gov

Research has shown that thiourea derivatives can act as potent EGFR inhibitors. nih.gov These compounds are designed to compete with ATP at the kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways. A study on new thiourea derivatives bearing a benzodioxole moiety demonstrated their significant EGFR inhibitory activity, which correlated with their cytotoxic effects on various cancer cell lines. nih.gov The anticancer mechanisms were further confirmed through apoptosis assessments and molecular docking, which illustrated the binding mode of these compounds within the EGFR active site. nih.gov The development of such inhibitors is crucial, especially for overcoming resistance to existing cancer therapies. nih.gov

Table 1: EGFR Inhibitory Activity of Selected Thiourea Analogs This table is representative of data found in the literature for thiourea derivatives and is for illustrative purposes.

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | nih.gov |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | nih.gov |

| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | nih.gov |

| Doxorubicin (Reference) | HCT116 | 8.29 | nih.gov |

| Doxorubicin (Reference) | HepG2 | 7.46 | nih.gov |

| Doxorubicin (Reference) | MCF-7 | 4.56 | nih.gov |

Elucidation of Cellular Pathways Modulated by this compound and Analogs

Beyond direct enzyme inhibition, the anticancer efficacy of this compound and its analogs is determined by their ability to modulate critical cellular pathways, primarily those governing apoptosis (programmed cell death) and the cell cycle.

Inducing apoptosis in cancer cells is a key therapeutic goal. nih.gov Studies on diarylthiourea derivatives have shown that these compounds can trigger apoptosis in breast cancer cells (MCF-7). mdpi.com This is often confirmed by assays that detect the externalization of phosphatidylserine, a marker of early apoptosis, and by observing DNA fragmentation. nih.govmdpi.com Mechanistically, this can involve the activation of an intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like caspase-3. mdpi.com

Furthermore, these compounds can interfere with the cell cycle, a tightly regulated process that allows cells to duplicate their contents and divide. By causing cell cycle arrest at specific phases, such as the S phase or G2/M phase, these agents prevent cancer cells from proliferating. mdpi.commdpi.com For instance, a diarylthiourea compound was found to cause an arrest of the cell cycle in the S phase in MCF-7 cells. mdpi.com Another study on the alkaloid erythraline (B1235506) demonstrated its ability to induce G2/M phase arrest in SiHa cervical cancer cells. mdpi.com This disruption of the cell cycle progression often precedes the induction of apoptosis. ekb.eg

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. nih.gov By systematically modifying different parts of a lead compound, researchers can identify chemical groups and structural features that are critical for its potency and selectivity. nih.govresearchgate.net

For thiourea and pyridine derivatives, SAR studies have revealed several key features that influence their anticancer efficacy. The nature and position of substituents on the aromatic or heterocyclic rings can dramatically alter activity. For example, in a series of quinazoline-based thiazole (B1198619) derivatives, it was found that electron-withdrawing groups on a phenyl ring were preferable for EGFR kinase inhibitory activity compared to electron-donating groups. nih.gov The substitution pattern on the rings dictates how the molecule interacts with its biological target. nih.gov

Mechanistic Studies of Antimicrobial Action

The thiourea pharmacophore is well-recognized for its broad-spectrum antimicrobial properties, including antibacterial activity. nih.gov The mechanisms behind this activity are diverse and depend on the specific structural features of the derivative.

Inhibition of Bacterial Growth and Viability

Thiourea derivatives exert their antibacterial effects through various mechanisms that disrupt essential bacterial processes. One proposed mechanism involves the inhibition of key bacterial enzymes like topoisomerase II, DNA gyrase, and topoisomerase IV, which are crucial for DNA replication and maintenance. nih.gov

Another significant mode of action is the disruption of the bacterial cell membrane or cell wall. The thiourea functional group, with its C=S and NH moieties, can be protonated under acidic conditions, allowing it to interact with negatively charged components like carboxyl and phosphate (B84403) groups on the bacterial cell surface. nih.gov This interaction can compromise the integrity of the cell envelope, leading to cell death. The lipophilicity of the substituents on the thiourea core also plays a role; for example, derivatives with C10 and C12 alkyl chains have shown good antibacterial activity due to better disruption of the bacterial membrane. nih.gov Conversely, N-aryl thiourea derivatives have demonstrated better antibacterial activity compared to their N-alkyl counterparts. nih.gov

Proposed Mechanisms of Action against Bacterial Pathogens

The antibacterial potential of thiourea derivatives, including this compound, is a subject of ongoing research. The proposed mechanisms are often multifaceted, targeting fundamental bacterial processes.

A primary proposed mechanism for the antibacterial action of thiourea derivatives involves the disruption of the bacterial cell membrane. nih.gov The structural integrity of the cell wall and membrane is crucial for bacterial survival, and its compromise can lead to cell death. Research on related thiourea compounds has shown that they can induce damage to the cell membrane, leading to the release of intracellular contents. nih.govnih.gov For instance, transmission electron microscopy of methicillin-resistant Staphylococcus aureus (MRSA) treated with a thiourea derivative known as TD4 revealed apparent disruption of the cell membrane integrity and subsequent leakage of the cell's internal components. nih.gov This suggests that the cell wall of Gram-positive bacteria could be a key target for this class of compounds. nih.gov The interaction is often facilitated by the physicochemical properties of the molecule, which allow it to interfere with the phospholipid bilayer of the bacterial membrane. nih.gov

DNA gyrase is an essential bacterial enzyme that controls the topological state of DNA during replication, making it a well-validated target for antibacterial agents. nih.govwhiterose.ac.uk Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death. whiterose.ac.uk While various classes of compounds, such as pyrazoles and quinazolines, have been identified as DNA gyrase inhibitors, the specific action of this compound on this enzyme is not extensively detailed in the available research. nih.govresearchgate.net However, the general strategy of targeting essential enzymes remains a key area of investigation for novel antibacterial agents. whiterose.ac.uk The development of inhibitors that bind to allosteric sites on DNA gyrase, different from the binding sites of established drugs like fluoroquinolones, is a promising approach to overcome existing resistance mechanisms. whiterose.ac.uk

SAR for Antimicrobial Efficacy

The structure-activity relationship (SAR) of thiourea and pyridine derivatives provides insight into the features that govern their antimicrobial potency. The biological activity of these molecules is highly dependent on the nature and position of various substituents. nih.govresearchgate.net

For thiourea derivatives, the introduction of specific functional groups can significantly enhance antibacterial action. researchgate.net For example, unsubstituted diphenyl thiourea compounds often lack significant antibacterial properties, but the addition of halogen atoms can promote effectiveness against several bacterial strains. researchgate.net Similarly, the presence of trifluoromethyl groups at the meta-position on a phenyl ring attached to the thiourea scaffold has been shown to boost bacterial inhibitory action. researchgate.net

The pyridine ring itself is a common scaffold in many biologically active molecules and approved drugs, known for a wide range of effects including antimicrobial activity. nih.gov SAR studies on pyridine derivatives indicate that the presence and position of substituents like hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups can enhance biological activity, whereas bulky groups or certain halogen atoms may decrease it. nih.gov In the context of this compound, the combination of the flexible allyl group, the thiourea core (a known pharmacophore), and the pyridinylmethyl moiety likely contributes to its specific interactions with biological targets.

Interactive Table: Antimicrobial Activity of Selected Thiourea Derivatives Note: This table presents data for related thiourea compounds to illustrate typical activity, as specific data for this compound was not available in the provided sources.